Ethyl 1-cyanopyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-cyanopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-5-10(7)6-9/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFLNCWVOGCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492934-51-6 | |
| Record name | ethyl 1-cyanopyrrolidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 1 Cyanopyrrolidine 2 Carboxylate and Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount for producing specific enantiomers of chiral molecules like Ethyl 1-cyanopyrrolidine-2-carboxylate. chiralpedia.com This is achieved either by separating a racemic mixture or by directly synthesizing the desired enantiomer using chiral catalysts or auxiliaries.
Lipase-Catalyzed Resolutions for Enantiomeric Purity
Biocatalysis, particularly using lipases, presents an effective and environmentally benign method for the kinetic resolution of racemic esters. Lipases exhibit high enantioselectivity in the hydrolysis or transesterification of chiral substrates. In a typical kinetic resolution process for a racemic mixture of ethyl pyrrolidine-2-carboxylate analogues, a lipase (B570770) selectively catalyzes the hydrolysis of one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester in high enantiomeric excess.
For instance, lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas sp. have demonstrated high enantioselectivity in resolving various cyclic amino acid esters. researchgate.net The resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate (B1204436) has been successfully achieved using a lipase from Tsukamurella tyrosinosolvents, yielding the (S)-acid with an enantiomeric excess (ee) of up to 98.5%. nih.gov Similarly, dynamic kinetic resolution (DKR) methods, which combine enzymatic resolution with in-situ racemization of the starting material, have been developed for related compounds like 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester, achieving high yields (80%) and excellent enantiopurity (96% ee). researchgate.netmdpi.com The efficiency of these resolutions is often dependent on the solvent system, temperature, and the specific lipase employed.
Table 1: Examples of Lipase-Catalyzed Resolutions for Pyrrolidine (B122466) Analogues This table is interactive. Click on the headers to sort the data.
| Substrate | Lipase Source | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate | Tsukamurella tyrosinosolvents E105 | Kinetic Resolution | (S)-2-(2-oxopyrrolidin-1-yl) butyric acid | 46.3 | 98.5 | nih.gov |
| (±)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Candida antarctica lipase B (CAL-B) | Dynamic Kinetic Resolution | (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 80 | 96 | researchgate.net |
| (±)-trans-2-Azidocyclohexanol | Novozym 435 | Kinetic Resolution (Acetylation) | (1S,2S)-2-Azidocyclohexyl acetate | >45 | >99 |
Chiral Auxiliary and Catalyst-Controlled Routes
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation diastereoselectively. researchgate.net Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric alkylation reactions to construct stereocenters with high fidelity. In the context of pyrrolidine synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during ring formation or functionalization, followed by its removal to yield the enantiopure product. nih.gov
Alternatively, chiral catalysts can directly induce enantioselectivity. nih.govresearchgate.net This approach avoids the need for stoichiometric amounts of a chiral auxiliary. For the synthesis of cyanohydrin derivatives, a bimetallic titanium complex, [(salen)TiO]₂, has been shown to catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses (up to 95% ee). organic-chemistry.org This type of catalyst could be adapted for the asymmetric cyanation step in the synthesis of this compound analogues, controlling the stereocenter at the C-2 position. Organocatalysis, using small chiral organic molecules like proline and its derivatives, has also emerged as a powerful tool for various asymmetric transformations, including cycloadditions that can form the pyrrolidine ring. researchgate.netnih.gov
Multi-Step Chemical Synthesis Strategies
The construction of this compound often relies on multi-step sequences starting from readily available building blocks. These strategies involve the sequential formation of bonds and introduction of functional groups.
Derivatization from Proline and Proline Analogues
The most direct and common starting material for the synthesis of this compound is L-proline, a naturally occurring and inexpensive chiral amino acid. enamine.netenamine.net The synthesis typically begins with the esterification of the carboxylic acid group of L-proline to form the corresponding ethyl ester, ethyl prolinate. This reaction is commonly carried out under acidic conditions using ethanol (B145695) as both the solvent and reagent.
Once the ethyl ester is formed, the secondary amine on the pyrrolidine ring is available for further functionalization. The introduction of the 1-cyano group can then be accomplished as described in the subsequent section. This strategy leverages the inherent chirality of L-proline to produce the (S)-enantiomer of the target compound directly. The use of D-proline would similarly yield the (R)-enantiomer. The versatility of this approach allows for the synthesis of various analogues by starting with substituted prolines. nih.gov
N-Acylation and Subsequent Cyanation Reactions
A key transformation in the synthesis of the target molecule from ethyl prolinate is the introduction of the cyano group onto the nitrogen atom. This N-cyanation of the secondary amine can be achieved using various cyanating agents. A common reagent for this purpose is cyanogen (B1215507) bromide (BrCN) in the presence of a base like potassium carbonate to neutralize the HBr byproduct.
Alternatively, a two-step procedure involving N-acylation followed by a chemical transformation can be envisioned. For instance, the nitrogen can first be acylated with a suitable protecting group that can later be converted to a cyano group. More directly, methods for the synthesis of O-acyl or O-ethoxycarbonyl protected cyanohydrins provide a blueprint for related cyanation reactions. nih.gov These reactions often involve a cyanide source, such as potassium cyanide or ethyl cyanoformate, and a catalyst. organic-chemistry.orgnih.gov The direct N-cyanation of ethyl prolinate remains the most straightforward pathway.
Table 2: General Reaction Scheme for Synthesis from L-Proline This table is interactive. Click on the headers to sort the data.
| Step | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|
| 1. Esterification | L-Proline | Ethanol (EtOH), Thionyl Chloride (SOCl₂) or H₂SO₄, Reflux | Ethyl prolinate |
Palladium-Catalyzed Coupling Reactions in Pyrrolidine Construction
Palladium catalysis offers powerful and versatile methods for C-C and C-N bond formation, which can be applied to both the construction and functionalization of the pyrrolidine ring. acs.org While not typically used for the direct synthesis of the title compound from simple precursors, these methods are invaluable for creating more complex analogues.
One advanced strategy involves the palladium-catalyzed C(sp³)–H activation and functionalization of saturated heterocycles. mdpi.com This allows for the direct introduction of aryl or other functional groups onto the pyrrolidine ring at positions that are otherwise difficult to functionalize. For example, a Pd(II) catalyst can mediate the coupling of a C-H bond with an alkene or aryl halide. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are instrumental in synthesizing aryl-substituted pyrrolidines. researchgate.net These reactions could involve coupling an aryl boronic acid with a halogenated pyrrolidine derivative or coupling a pyrrolidine with an aryl halide. Such methodologies significantly expand the chemical space accessible for proline analogues. nih.gov
Cycloaddition Reactions (e.g., [3+2] Cycloaddition) in Pyrrolidine Ring Formation
The construction of the pyrrolidine ring, the central scaffold of this compound, is efficiently achieved through 1,3-dipolar cycloaddition reactions, particularly [3+2] cycloadditions. This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring in a highly stereocontrolled manner.
In the context of pyrrolidine synthesis, the most common 1,3-dipole used is an azomethine ylide. Azomethine ylides can be generated in situ from various precursors, such as the condensation of α-amino acids or esters with aldehydes and ketones, or via the thermal or photolytic ring-opening of aziridines. mdpi.com These ylides then react with a suitable dipolarophile, typically an electron-deficient alkene, to yield the desired pyrrolidine ring. researchgate.net For the synthesis of the ethyl 2-carboxylate substituted pyrrolidine, an acrylate (B77674) ester can serve as the dipolarophile.
The versatility of the [3+2] cycloaddition is highlighted by its application in multicomponent reactions, where the azomethine ylide is formed in a reaction mixture containing an amine, an aldehyde, and the dipolarophile. This approach allows for the rapid assembly of complex pyrrolidine structures from simple starting materials. acs.org Research has demonstrated the diastereoselective synthesis of highly functionalized pyrrolidines, including those with spiro-fused and polycyclic systems, showcasing the robustness of this methodology. acs.orgresearchgate.net Glycine and its derivatives are particularly useful starting materials, serving as versatile building blocks for the pyrrolidine framework through decarboxylative [3+2] cycloaddition pathways. mdpi.com
Table 1: Key Components in [3+2] Cycloaddition for Pyrrolidine Synthesis
| Component | Role | Common Examples |
|---|---|---|
| 1,3-Dipole | Provides the C-N-C backbone | Azomethine Ylides (from α-amino acids, aldehydes) |
| Dipolarophile | Reacts with the dipole to form the ring | Electron-deficient alkenes (e.g., acrylates, maleimides) |
| Catalyst/Promoter | Facilitates ylide formation and controls stereochemistry | Lewis acids, Brønsted acids, organocatalysts |
Innovative Cyano-Functionalization Techniques
The introduction of the cyano group onto the pyrrolidine nitrogen is a critical step in the synthesis of this compound. While traditional methods are effective, recent innovations have focused on milder conditions and novel activation strategies.
Photoredox Catalysis for Cyanation
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. datapdf.comcardiff.ac.uk While direct photoredox N-cyanation of secondary amines remains an evolving area, the technology has been successfully applied to the Cα-H cyanation of aliphatic amines. datapdf.comnih.gov This process allows for the direct conversion of a C-H bond adjacent to the nitrogen atom into a C-CN bond.
The general mechanism involves a photocatalyst, which, upon excitation by visible light, initiates a single-electron transfer (SET) from the amine. This generates a nitrogen-centered radical cation, which can then deprotonate to form an α-amino radical. Oxidation of this radical to an iminium ion, followed by the addition of a cyanide nucleophile (such as NaCN), furnishes the α-aminonitrile product. nih.govorganic-chemistry.org Although this specific methodology leads to C-functionalized analogues rather than the N-cyano target compound, it represents a significant innovation in the broader field of amine cyanation. It highlights a state-of-the-art strategy for the late-stage functionalization of complex molecules containing the pyrrolidine scaffold, offering a pathway to novel derivatives. datapdf.com
Utilization of Cyanogen Bromide and Related Reagents
The classic method for the N-cyanation of secondary amines is the von Braun reaction, which traditionally employs the highly toxic and volatile reagent, cyanogen bromide (BrCN). organic-chemistry.org This electrophilic cyanation reagent reacts readily with the secondary amine of a precursor like ethyl pyrrolidine-2-carboxylate to form the corresponding N-cyano derivative, or cyanamide (B42294). acs.orgnih.gov
Given the significant safety concerns associated with cyanogen bromide, substantial research has been dedicated to developing safer alternatives. organic-chemistry.org These modern reagents and protocols often generate the electrophilic cyanating species in situ, avoiding the handling of toxic precursors. acs.orgresearchgate.net Trichloroacetonitrile has been identified as an effective and less hazardous substitute for BrCN in the one-pot N-cyanation of a diverse range of secondary amines. organic-chemistry.org Other innovative approaches include oxidative N-cyanation methods. One such method uses household bleach (NaClO) to oxidize trimethylsilyl (B98337) cyanide (TMSCN), generating a reactive electrophilic cyanating agent. researchgate.net Another protocol utilizes a one-pot system of N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂), which offers an operationally simple and cost-effective route to cyanamides. researchgate.net
Table 2: Comparison of N-Cyanation Reagents for Secondary Amines
| Reagent/System | Advantages | Disadvantages |
|---|---|---|
| Cyanogen Bromide (BrCN) | Highly effective, well-established | Highly toxic, volatile, moisture-sensitive acs.org |
| Trichloroacetonitrile (Cl₃CCN) | Inexpensive, less toxic than BrCN, good yields organic-chemistry.org | Requires specific reaction conditions |
| TMSCN / NaClO (Bleach) | Avoids toxic cyanogen halides, operationally simple researchgate.net | Exothermic reaction, potential for side products |
| NCS / Zn(CN)₂ | Inexpensive, commercially available reagents, one-pot procedure researchgate.net | Heterogeneous conditions, requires optimization |
| Cyanobenziodoxolone (CBX) | Stable, less-toxic, broad functional group compatibility | More complex reagent to prepare |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into synthetic methodologies. Key strategies include the use of alternative energy sources and the reduction or elimination of hazardous solvents.
Microwave Irradiation Techniques
Microwave-assisted organic synthesis has become a cornerstone of green chemistry by offering a highly efficient alternative to conventional heating methods. Microwave irradiation directly heats the reaction mixture through dipolar polarization and ionic conduction, leading to rapid temperature increases and significantly reduced reaction times—often from hours to minutes. This acceleration can lead to higher product yields and improved purity by minimizing the formation of byproducts from prolonged exposure to high temperatures.
The synthesis of pyrrolidine derivatives has been shown to benefit greatly from this technology. For instance, microwave irradiation has been successfully applied to the N-alkylation of pyrrolidine-fused systems and in multicomponent reactions to build substituted pyrrolidinone scaffolds. organic-chemistry.org These studies consistently report dramatic reductions in reaction time compared to conventional oil-bath heating, demonstrating the potential for more energy-efficient and high-throughput synthetic routes.
Table 3: Example of Microwave vs. Conventional Heating in Pyrrolidine Synthesis
| Reaction Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 8 hours | 4 hours |
| Energy Input | Sustained, indirect heating | Direct, rapid heating |
| Reported Yield | 50% | 41% (with potential for optimization) |
| Key Advantage | Simpler equipment | Drastic time and energy savings |
Solvent-Free or Low-Solvent Reaction Systems
One of the primary goals of green chemistry is to minimize the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, the development of solvent-free or low-solvent reaction systems is a high-priority area of research.
Solvent-free reactions, often conducted by heating a mixture of neat reactants or through mechanochemistry (ball-milling), can lead to improved reaction kinetics, higher yields, and simplified product purification, as the need for solvent removal is eliminated. A notable example relevant to the synthesis of pyrrolidine analogues is the development of a solvent-free [3+2] cycloaddition protocol. In this approach, bicyclic fused pyrrolidines were prepared by heating an azomethine ylide precursor with an electron-deficient alkene at high temperatures without any solvent, providing a more environmentally benign pathway to the core structure.
Chemical Reactivity and Transformation Pathways of Ethyl 1 Cyanopyrrolidine 2 Carboxylate
Nucleophilic Additions and Substitutions Involving the Cyano Group
The cyanamide (B42294) functional group (N-CN) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net This reactivity is central to many transformations of Ethyl 1-cyanopyrrolidine-2-carboxylate. The main reaction involves the addition of nucleophiles to the carbon-nitrogen triple bond. wikipedia.org
A significant application of this reactivity is seen in the development of covalent inhibitors for deubiquitinating enzymes (DUBs), where the cyano group of cyanopyrrolidine-based compounds reacts with the thiol group of a catalytic cysteine residue in the enzyme's active site. nih.govimperial.ac.uk This reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic cyano carbon, forming a stable isothiourea linkage.
Furthermore, the cyano group can participate in cycloaddition reactions. For instance, in the presence of azides, cyanamides can act as dipolarophiles in [3+2] cycloadditions to form tetrazole rings, which are important scaffolds in medicinal chemistry. cardiff.ac.uk The cyano group can also be hydrolyzed under acidic or basic conditions to an amide and subsequently to a carboxylic acid, although this transformation is more directly addressed via the ester moiety.
Table 1: Selected Nucleophilic Reactions at the Cyano Group
| Reaction Type | Nucleophile | Reagent(s)/Conditions | Product Type |
|---|---|---|---|
| Isothiourea Formation | Thiol (e.g., Cysteine) | Physiological pH | Covalent Adduct |
| Tetrazole Formation | Azide (e.g., NaN₃) | Heat or catalysis | 5-substituted Tetrazole |
| Guanidine Formation | Amine | Lewis acid catalysis | Substituted Guanidine |
Ester and Amide Functional Group Transformations
The ethyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. thieme-connect.denih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to expel an ethoxide ion. An irreversible acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. The rate of hydrolysis is dependent on factors like pH and temperature. nih.govsemanticscholar.org
Table 2: Typical Conditions for Ester Hydrolysis
| Reactant | Reagents | Conditions | Product |
|---|
The conversion of the C2-ester to an amide is a key transformation, particularly for incorporating this proline analogue into peptide chains. ontosight.ai While direct aminolysis (reaction with an amine) is possible, a more common and efficient method involves a two-step process: hydrolysis of the ester to the carboxylic acid (as described in 3.2.1), followed by a coupling reaction with a desired amine. ontosight.ai
This coupling is facilitated by a wide array of peptide coupling reagents, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). acs.orgembopress.org These reagents activate the carboxylic acid by converting it into a more reactive species, which is then readily attacked by the amine nucleophile to form the stable amide bond. This methodology is a cornerstone of solid-phase peptide synthesis and allows for the creation of a diverse library of N-substituted carboxamides. acs.orgembopress.org
Table 3: Common Amidation and Peptide Coupling Methods
| Starting Material | Reagent(s) | Base | Product Type |
|---|---|---|---|
| 1-Cyanopyrrolidine-2-carboxylic acid | Primary or Secondary Amine, HBTU/HATU | DIPEA | 1-Cyanopyrrolidine-2-carboxamide |
| This compound | Amine | Heat, Lewis Acid Catalyst | 1-Cyanopyrrolidine-2-carboxamide |
Reduction and Oxidation Chemistry of the Pyrrolidine (B122466) Ring and Substituents
The pyrrolidine scaffold and its substituents can undergo both reduction and oxidation, providing pathways to further functionalized analogues.
Reduction Reactions: Two primary functional groups are susceptible to reduction: the N-cyano group and the C2-ethyl ester.
Reduction of the Cyano Group: The N-cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation significantly alters the electronic properties of the nitrogen atom, converting it from an electron-poor cyanamide to a basic secondary amine.
Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol (-CH₂OH) using strong hydride reagents such as LiAlH₄. It is important to note that LiAlH₄ will typically reduce both the ester and the cyano group simultaneously. Selective reduction of the ester in the presence of a cyano group would require milder reagents and carefully controlled conditions.
Oxidation Reactions: The pyrrolidine ring itself can be oxidized to introduce new functionality, most notably at the C5 position (α to the nitrogen). This C-H functionalization can be achieved through various methods, including electrochemical oxidation (Shono-type oxidation) or by using chemical oxidants like N-bromosuccinimide (NBS) or hypervalent iodine reagents. nih.govorganic-chemistry.org These reactions often proceed through the formation of a highly reactive N-acyliminium ion intermediate. nih.gov This intermediate can then be trapped by a wide range of nucleophiles, enabling the introduction of diverse substituents at the C5 position and leading to the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. acs.orgrsc.org
Table 4: Summary of Reduction and Oxidation Reactions
| Functional Group/Position | Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|---|
| N-Cyano Group | Reduction | LiAlH₄ | N-Aminomethyl |
| C2-Ester Group | Reduction | LiAlH₄ | C2-Hydroxymethyl |
| C5-Position of Pyrrolidine Ring | Oxidation (C-H Functionalization) | Electrochemical Oxidation, NBS, PhI(OAc)₂ | N-Acyliminium Ion Intermediate (leads to C5-substituted products) |
Alkylation and Acylation at the Nitrogen Atom
Direct alkylation or acylation at the nitrogen atom of this compound is generally not a feasible reaction. The nitrogen atom is part of a cyanamide moiety, where the strong electron-withdrawing effect of the adjacent cyano group significantly reduces the nucleophilicity and basicity of the nitrogen lone pair. wikipedia.org
Attempts to perform N-alkylation or N-acylation using standard electrophiles (e.g., alkyl halides or acyl chlorides) are unlikely to succeed under typical conditions. Instead, functionalization at the nitrogen center requires a multi-step approach. The most viable strategy involves the chemical transformation of the cyano group itself. As described in section 3.3, reduction of the N-cyano group with a reagent like LiAlH₄ would yield an N-aminomethyl pyrrolidine derivative. The resulting primary amine on the methyl group could then be selectively alkylated or acylated. Alternatively, cleavage of the N-CN bond would be required to generate the free secondary amine, which could then readily participate in standard alkylation and acylation reactions. nih.gov
Derivatization Strategies for Structural Modification
The diverse reactivity of its functional groups makes this compound an excellent starting platform for creating libraries of structurally varied proline analogues for applications in medicinal chemistry and chemical biology. acs.orgnih.gov The development of such analogues is crucial for structure-activity relationship (SAR) studies and the design of novel bioactive compounds. mdpi.comnih.gov
Several derivatization strategies can be employed:
Modification via the Ester Group: The C2-ester is a versatile handle. Hydrolysis to the carboxylic acid, followed by peptide coupling with a diverse set of amines, can generate a large library of amides with varying steric and electronic properties. ontosight.aiacs.org
Modification via the Cyano Group: The cyano group can be converted into other functional groups such as primary amines (via reduction) or tetrazoles (via cycloaddition), each imparting distinct chemical properties to the molecule. cardiff.ac.uk
Modification of the Pyrrolidine Ring: C-H functionalization at the C5 position allows for the introduction of substituents onto the pyrrolidine ring itself. nih.govrsc.org This strategy is powerful for creating 2,5-disubstituted proline analogues, which can serve as constrained dipeptide mimics.
This multi-faceted reactivity allows for systematic structural modifications, a concept analogous to "proline editing," where a core proline scaffold is elaborated post-synthetically to generate a wide array of derivatives. nih.govresearchgate.netnih.gov
Table 5: Overview of Derivatization Pathways
| Modification Site | Reaction Pathway | Resulting Structure | Potential Application |
|---|---|---|---|
| C2-Ester | Hydrolysis & Amide Coupling | Library of C2-Carboxamides | Peptide Synthesis, SAR Studies |
| N-Cyano Group | Reduction | N-Aminomethyl Pyrrolidine | Introduction of a basic center |
| N-Cyano Group | [3+2] Cycloaddition | N-Tetrazolyl Pyrrolidine | Carboxylic acid bioisostere |
| C5-Ring Position | C-H Functionalization | 2,5-Disubstituted Pyrrolidines | Dipeptide Mimics, Conformational Control |
Role As a Chiral Building Block and Versatile Synthetic Intermediate
Precursor for Advanced Heterocyclic Compounds
The chemical reactivity of Ethyl 1-cyanopyrrolidine-2-carboxylate facilitates its use as a precursor for a wide array of advanced heterocyclic compounds. The nitrile and ester groups can be transformed into various other functionalities, which can then participate in cyclization reactions to form fused or spirocyclic ring systems. researchgate.net This versatility allows for the generation of libraries of novel heterocyclic compounds, which are essential for screening and identifying new drug candidates. The synthesis of diverse heterocyclic structures, such as pyridines, pyrazoles, and thiophenes, from functionalized precursors highlights the broad applicability of such intermediates. ajol.info
Chiral Scaffold in Stereoselective Reaction Development
The inherent chirality of this compound makes its core structure an invaluable scaffold in the development of stereoselective reactions. Derived from natural amino acids like proline, the pyrrolidine (B122466) framework provides a rigid and predictable three-dimensional orientation. nih.gov This allows it to act as a chiral auxiliary or template, guiding the stereochemical outcome of subsequent reactions. This control is paramount in synthesizing compounds with multiple stereocenters, a common feature in many biologically active molecules. The development of synthetic methods that yield stereodefined products is a major focus of organic chemistry, and chiral building blocks like this are central to that effort. nih.gov
Intermediate in Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Synthesis
One of the most significant applications of the 2-cyanopyrrolidine scaffold, derived from this compound, is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. nih.govnih.gov DPP-IV is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes. researchgate.net
The 2-cyanopyrrolidine moiety acts as a proline mimic, fitting into the active site of the DPP-IV enzyme. The nitrile group forms a reversible covalent bond with the catalytic serine residue of the enzyme, leading to potent inhibition. nih.gov This key interaction is responsible for the high efficacy of several blockbuster drugs.
Table 1: Prominent DPP-IV Inhibitors Utilizing the 2-Cyanopyrrolidine Scaffold
| Drug Name | Description |
|---|---|
| Vildagliptin (B1682220) | An orally active DPP-IV inhibitor used for the treatment of type 2 diabetes. Its synthesis relies on a key (S)-2-cyanopyrrolidine intermediate. nih.gov |
| Saxagliptin (B632) | A potent and selective DPP-IV inhibitor, also featuring the cyanopyrrolidine core, which is crucial for its mechanism of action. nih.govmdpi.com |
| Denagliptin | Another member of the gliptin class of antidiabetic drugs that incorporates the 2-cyanopyrrolidine structure. nih.gov |
The synthesis of these inhibitors often involves coupling the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is derived from L-proline, with other molecular fragments. nih.gov
Intermediate in Fibroblast Activation Protein (FAP) Inhibitor Synthesis
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed in the stroma of over 90% of epithelial cancers, as well as in areas of tissue remodeling, such as fibrosis and wound healing. nih.govijper.org This selective expression makes FAP an attractive target for both cancer therapy and diagnostic imaging.
The N-acyl-glycyl-(2-cyanopyrrolidine) scaffold has proven to be a highly effective structural motif for developing potent and selective FAP inhibitors. ijper.org Specifically, compounds based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine core have demonstrated low nanomolar affinity for FAP and significant selectivity over related proteases like DPP-IV. nih.govnih.govijper.org
Table 2: Research on FAP Inhibitors with a 2-Cyanopyrrolidine Core
| Compound Class | Key Findings |
|---|---|
| (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine derivatives | These compounds are among the first examples of inhibitors that combine high FAP affinity with significant selectivity over other related proteases. ijper.org |
| Radiolabeled FAP Inhibitors | Functionalizing the quinoline (B57606) scaffold of these inhibitors allows for the development of PET imaging agents for diagnosing and staging FAP-positive tumors. nih.gov |
| UAMC-1110 | A potent and selective, orally bioavailable FAP inhibitor developed from the N-acylated glycyl-(2-cyano)pyrrolidine scaffold. |
Intermediate in Prolyl Oligopeptidase (POP) Inhibitor Synthesis
Prolyl Oligopeptidase (POP) is a cytosolic serine peptidase implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as certain neuropsychiatric disorders. nih.gov As a result, the development of POP inhibitors is an active area of therapeutic research.
The cyanopyrrolidine framework has been successfully incorporated into novel POP inhibitors. These compounds have shown potent inhibitory activity in the low nanomolar range. nih.gov The synthesis of these inhibitors often involves coupling (S)-pyrrolidine-2-carbonitrile with various N-acyl moieties to explore the structure-activity relationship and optimize potency and selectivity. ajol.infomdpi.com
Table 3: Examples of Cyanopyrrolidine-Based POP Inhibitors
| Compound | IC50 Value |
|---|---|
| CbzMetPrdN | ~ 2 nM |
| CbzGlnPrdN | ~ 2 nM |
| KYP-2047 (Reference) | Nanomolar range |
Data sourced from studies on novel cyanopyrrolidine-based POP inhibitors. nih.gov
Utilization in Antiviral and Anticancer Agent Scaffold Construction
The pyrrolidine ring, the core of this compound, is a privileged scaffold in the design of agents targeting cancer and viral infections. Its structural versatility allows it to serve as a framework for attaching various pharmacophoric groups, leading to compounds with diverse biological activities. mdpi.com
In anticancer research, pyrrolidone and carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer. nih.govnih.gov For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity. Similarly, N-substituted indole-2-carboxamides have been identified as promising scaffolds for further development. nih.gov
In the antiviral field, the pyrrolidine scaffold is a component of several drugs. While direct synthesis from this compound is not always the route, the prevalence of this scaffold underscores its importance. For example, derivatives of pyrrolidine are being investigated for activity against viruses such as SARS-CoV-2. nih.gov The ability to create diverse libraries of pyrrolidine-based compounds is crucial for discovering new antiviral leads.
Mechanistic Investigations of Cyanopyrrolidine Derivatives in Molecular Interactions
Covalent Interactions with Enzyme Active Sites (e.g., Serine Proteases, Cysteine Proteases)
The nitrile group is a key functional moiety in many biologically active compounds, capable of engaging in both non-covalent and covalent interactions with biological targets. nih.gov In the context of enzyme inhibition, it often serves as an electrophilic "warhead" that forms a covalent bond with nucleophilic residues within the enzyme's active site. nih.govnih.gov This covalent inhibition is a well-established strategy for designing inhibitors for proteases, including serine, threonine, and cysteine proteases. nih.gov
The mechanism of action for cyanopyrrolidine derivatives typically involves the nucleophilic attack by a key amino acid residue in the enzyme's catalytic center on the electrophilic carbon of the nitrile group.
Serine Proteases: In serine proteases like DPP-IV, the catalytic serine residue attacks the nitrile. This interaction leads to the formation of a covalent, reversible imidate adduct. nih.govmdpi.com This process effectively mimics the natural formation of the covalent acyl-enzyme intermediate that occurs during peptide hydrolysis. nih.gov
Cysteine Proteases: Similarly, the thiol group of a catalytic cysteine residue in cysteine proteases can attack the nitrile warhead. nih.gov This reaction forms a covalent thioimidate adduct, which is also typically reversible. nih.govmdpi.com The milder electrophilic nature of the nitrile group is advantageous compared to more reactive warheads (like aldehydes), as it reduces the likelihood of unwanted off-target reactions, contributing to a better safety profile for potential therapeutic agents. nih.govmdpi.com
A notable and unusual mechanism has been observed with Ubiquitin Specific Protease 7 (USP7), a cysteine protease. Certain cyanopyrrolidine inhibitors were found to promote a β-elimination reaction after the initial covalent adduct was formed. nih.gov This subsequent reaction results in the conversion of the active-site cysteine residue into dehydroalanine, a process that irreversibly destroys the catalytic residue. nih.govresearchgate.net This dual-step mechanism represents an expansion of known covalent inhibitor modalities. nih.gov
| Enzyme Class | Catalytic Residue | Covalent Adduct Formed | Reversibility | Example Target |
|---|---|---|---|---|
| Serine Protease | Serine | Imidate | Reversible | Dipeptidyl Peptidase-4 (DPP-4) |
| Cysteine Protease | Cysteine | Thioimidate | Reversible | Cathepsins |
| Cysteine Protease (USP7) | Cysteine | Thioimidate followed by β-elimination | Irreversible (residue destruction) | Ubiquitin Specific Protease 7 (USP7) |
Structural Basis of Ligand-Target Recognition and Binding Modes
Understanding the three-dimensional arrangement of an inhibitor within an enzyme's active site is fundamental to elucidating its mechanism and for designing more potent and selective molecules. X-ray crystallography is a primary technique for obtaining high-resolution structures of enzyme-inhibitor complexes. nih.gov These structural studies provide detailed views of the binding modes and the specific molecular interactions that stabilize the complex.
For cyanopyrrolidine inhibitors, structural analyses reveal that the pyrrolidine (B122466) scaffold makes crucial non-covalent interactions with the enzyme's binding pockets. These interactions are responsible for the initial recognition and correct positioning of the inhibitor. The orientation of the inhibitor ensures that the electrophilic cyano group is placed in close proximity to the catalytic nucleophile (serine or cysteine) for the subsequent covalent reaction.
Allosteric Modulation and Conformational Dynamics of Enzyme-Inhibitor Complexes
Enzymes are not static entities; they are dynamic molecules that undergo a range of conformational motions. nih.gov These dynamics can be crucial for their catalytic function and can be significantly influenced by the binding of an inhibitor. While many inhibitors bind directly to the active site (orthosteric inhibition), others can bind to a distant site (allosteric site) and induce conformational changes that modulate the enzyme's activity.
The interaction of an inhibitor with an enzyme can alter the enzyme's conformational landscape. The formation of an enzyme-inhibitor complex can restrict the protein's natural flexibility or stabilize a specific conformation. researchgate.net Studies have shown that the binding of a substrate or inhibitor can shift an enzyme's conformational equilibrium. For example, the enzyme adenylate kinase dynamically samples both open and closed conformations, and interaction with ligands shifts the equilibrium toward the closed, active form. nih.gov
In the case of cyanopyrrolidine inhibitors and the enzyme USP7, the characteristic conformational dynamics of the enzyme are essential for the inhibitor's unique mechanism. nih.gov It is proposed that the inherent flexibility of USP7 allows it to access specific conformations that are required to promote the β-elimination reaction following the initial covalent adduct formation. nih.gov This suggests a sophisticated interplay where the inhibitor does not simply block the active site but rather co-opts the enzyme's own dynamics to induce an irreversible inactivation event.
Molecular Mechanisms of Selectivity in Enzyme Inhibition
Achieving selectivity—the ability of a drug to inhibit its intended target without affecting other, related proteins—is a critical goal in drug discovery. For inhibitors of proteases like DPP-IV, selectivity against other serine proteases is crucial to minimize side effects. nih.gov The molecular mechanisms that govern this selectivity are often subtle and arise from small differences in the amino acid composition and architecture of the enzyme active sites.
Structural and biochemical analyses have identified "gatekeeper" residues in and around the active site that are critical determinants of inhibitor selectivity. nih.gov These residues can control access to the binding pocket or form specific interactions that are favorable for one inhibitor but not another. For example, the isoform-selective inhibition of acyl protein thioesterases APT1 and APT2 is governed by several differing residues surrounding the active site that control accessibility and dynamics. nih.gov
For cyanopyrrolidine derivatives, selectivity is achieved through a combination of factors:
Scaffold Interactions: The pyrrolidine ring and its substituents are designed to fit optimally into the binding pockets of the target enzyme, forming specific hydrogen bonds and hydrophobic interactions that are not possible with off-target enzymes.
Warhead Reactivity: The inherent reactivity of the cyano group is relatively mild, meaning that the covalent reaction is less likely to occur with unintended biological nucleophiles. The covalent bond formation is significantly accelerated only when the warhead is precisely positioned by a high-affinity, non-covalent binding event, which is a hallmark of the intended target. researchgate.net
Subtle Active Site Differences: Even small variations in the shape, size, and electrostatic environment of an active site can be exploited to achieve high selectivity.
Role of Cyano Group as an Electrophilic Warhead in Covalent Catalysis
The cyano group (–C≡N) is a versatile functional group in medicinal chemistry, but its role as an electrophilic warhead is particularly noteworthy. nih.gov The carbon atom of the nitrile is sp-hybridized and is part of a polarized triple bond, making it electrophilic and susceptible to attack by nucleophiles. mdpi.com
The mechanism of covalent inhibition by a nitrile warhead involves the following key steps:
Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, driven by interactions between the inhibitor's scaffold and the enzyme's binding pockets.
Nucleophilic Attack: A nucleophilic residue in the active site (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the electrophilic carbon of the cyano group. nih.gov
Covalent Adduct Formation: This attack leads to the formation of a covalent intermediate, such as a cyclic thioimidate in the case of cysteine proteases. nih.govmdpi.com
This covalent interaction is often reversible, providing a "soft" inhibition that combines the high potency and prolonged duration of action typical of covalent inhibitors with a reduced risk of permanent, off-target modification. nih.gov The electron-withdrawing properties of the cyano group can also be exploited to activate adjacent chemical groups, for instance, rendering a nearby double bond susceptible to a Michael addition by a cysteine residue. nih.gov
| Property | Description | Significance in Inhibition |
|---|---|---|
| Electrophilicity | The carbon atom of the nitrile group is electron-deficient. | Allows for nucleophilic attack by catalytic residues (Ser, Cys). |
| Reactivity | Considered a "mild" or "soft" electrophile compared to aldehydes or ketones. | Reduces potential for off-target reactions, improving selectivity and safety. nih.govmdpi.com |
| Geometry | The C-C≡N moiety is linear. | Its defined shape can be exploited for precise positioning within the active site. |
| Interaction Type | Forms reversible covalent (thio)imidate adducts. | Provides potent inhibition with a mechanism for dissociation. nih.gov |
Investigation of Intermolecular Interactions (e.g., with CO2 in ionic liquids)
Beyond enzymatic interactions, the structural features of cyanopyrrolidine derivatives are relevant in other chemical contexts, such as the capture of carbon dioxide (CO2). Ionic liquids (ILs) are salts that are liquid at low temperatures and are investigated as solvents for CO2 capture due to their low volatility and tunable properties. rsc.org
Task-specific ionic liquids have been designed for enhanced CO2 absorption. One such example involves an ionic liquid containing the 2-cyanopyrrolide anion ([2-CNpyr]⁻). nih.gov Studies using 1-ethyl-3-methylimidazolium (B1214524) 2-cyanopyrolide ([EMIM][2-CNpyr]) demonstrated its effectiveness in scrubbing CO2 from moist air. nih.gov
The mechanism of CO2 capture in such systems is based on chemisorption, where a chemical reaction occurs between the CO2 molecule and the ionic liquid. The interaction involves the Lewis acidic carbon of CO2 and a Lewis basic site on the anion of the ionic liquid. qub.ac.uk For anions like 2-cyanopyrrolide, the nitrogen atom of the ring can act as the nucleophilic site that attacks the CO2. This is analogous to the mechanism seen with other aprotic heterocyclic anions (AHAs) used in CO2 capture ILs. nih.gov The presence of water can significantly enhance CO2 solubility in some IL systems, such as those with carboxylate anions, by facilitating the formation of bicarbonate. qub.ac.ukresearchgate.net The intermolecular forces at play include electrostatic interactions, polarization, and the formation of weak hydrogen bonds. nih.govnih.gov The efficiency of these interactions is key to both the absorption and subsequent regeneration of the ionic liquid. nih.gov
Advanced Spectroscopic and Analytical Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of Ethyl 1-cyanopyrrolidine-2-carboxylate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons of the ethyl group and the pyrrolidine (B122466) ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling. The protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region due to their diastereotopic nature and coupling with each other. The proton at the C2 position, being adjacent to both the ester and the cyano-substituted nitrogen, is expected to resonate at a characteristically downfield position compared to the other ring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the ester group (typically δ 165-175 ppm), the nitrile carbon (δ 115-125 ppm), and the carbons of the ethyl group and the pyrrolidine ring. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the complete assignment of the carbon skeleton.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, thus solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -O-CH₂ -CH₃ (Ester) | ~4.2 (quartet) | ~62 |
| -O-CH₂-CH₃ (Ester) | ~1.3 (triplet) | ~14 |
| H-2 (Pyrrolidine) | ~4.5 (multiplet) | ~60 |
| H-3 (Pyrrolidine) | ~2.0 - 2.4 (multiplet) | ~30 |
| H-4 (Pyrrolidine) | ~1.9 - 2.2 (multiplet) | ~25 |
| H-5 (Pyrrolidine) | ~3.5 - 3.8 (multiplet) | ~48 |
| C =O (Ester) | - | ~170 |
| -C≡N (Nitrile) | - | ~118 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, its molecular formula is C₈H₁₂N₂O₂.
Using HRMS, the experimentally measured mass of the molecular ion is compared to the theoretically calculated exact mass. The high accuracy of this technique (typically to within 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The compound is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in the positive ion mode.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Calculated Monoisotopic Mass | 168.08987 Da |
| Predicted [M+H]⁺ Ion (m/z) | 169.09715 |
| Predicted [M+Na]⁺ Ion (m/z) | 191.07909 |
The observation of an ion with a mass-to-charge ratio (m/z) corresponding to one of these predicted values within a narrow mass tolerance would provide strong evidence for the proposed molecular formula. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. The most prominent peaks would be the stretching vibration of the ester carbonyl (C=O) group and the nitrile (C≡N) group. The C-H stretching vibrations of the aliphatic pyrrolidine ring and ethyl group will also be visible.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric and non-polar bonds often show strong Raman signals. For this compound, the C≡N stretch is expected to be strong in the Raman spectrum. The C-C and C-N bonds of the pyrrolidine ring will also exhibit characteristic Raman signals.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C≡N (Nitrile) | Stretching | 2260 - 2240 | Strong |
| C=O (Ester) | Stretching | 1750 - 1735 chemguide.co.uk | Medium |
| C-O (Ester) | Stretching | 1300 - 1000 chemguide.co.uk | Weak |
| C-N (Amine) | Stretching | 1250 - 1020 | Medium |
The combined data from IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide definitive information on bond lengths, bond angles, and stereochemistry.
For this compound, a single-crystal X-ray diffraction analysis would be necessary to elucidate its solid-state conformation. This would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern when irradiated with X-rays. The resulting electron density map would reveal the exact position of each atom in the crystal lattice. This analysis would confirm the relative stereochemistry of the substituents on the pyrrolidine ring and provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the crystal packing. As of now, the crystal structure of this compound has not been reported in the crystallographic databases.
Advanced Chromatographic Techniques (e.g., HPLC-MS) for Purity and Isomer Analysis
Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating potential isomers. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a particularly powerful combination for this purpose.
A reversed-phase HPLC method would be suitable for analyzing this compound. The compound would be separated on a C18 stationary phase using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram, typically monitored by a UV detector.
Coupling the HPLC to a mass spectrometer allows for the confirmation of the identity of the peak by measuring the mass-to-charge ratio of the eluting compound. This is particularly useful for identifying impurities and byproducts in the reaction mixture. Furthermore, HPLC can be used to separate diastereomers if the compound possesses multiple chiral centers and is synthesized as a mixture. Chiral HPLC, using a chiral stationary phase, would be required to separate enantiomers.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure organic compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula.
For this compound (C₈H₁₂N₂O₂), the theoretical elemental composition can be calculated from its molecular weight (168.19 g/mol ). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and the assigned molecular formula of the compound.
Table 4: Elemental Composition of this compound (C₈H₁₂N₂O₂) uni.lu
| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 57.13 |
| Hydrogen | H | 1.008 | 12 | 7.19 |
| Nitrogen | N | 14.007 | 2 | 16.66 |
| Oxygen | O | 15.999 | 2 | 19.02 |
Computational and Theoretical Studies on Ethyl 1 Cyanopyrrolidine 2 Carboxylate Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and inherent reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Detailed Research Findings: For Ethyl 1-cyanopyrrolidine-2-carboxylate, DFT calculations can elucidate key electronic properties. The geometry of the molecule is first optimized to find its lowest energy conformation. From this optimized structure, various parameters can be calculated. chemrxiv.org Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org
Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. mdpi.com For this compound, the oxygen atoms of the carboxylate group and the nitrogen of the cyano group would be expected to be regions of negative potential, while the hydrogen atoms and the carbonyl carbon would show positive potential. nih.gov
While specific DFT studies on this compound are not prevalent in publicly accessible literature, studies on analogous structures, such as pyridine (B92270) derivatives and other ester-containing compounds, demonstrate the utility of these methods. mdpi.comnih.gov For instance, DFT has been used to analyze noncovalent interactions, bond lengths, and bond orders which are critical for understanding the molecule's stability and structure. mdpi.comresearchgate.net
Table 7.1: Illustrative Electronic Properties from DFT Calculations This table represents the type of data that would be generated from a DFT analysis of this compound and its hypothetical analogues.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -7.25 | -0.85 | 6.40 | 3.5 |
| Analogue A (R=CH3) | -7.10 | -0.80 | 6.30 | 3.7 |
| Analogue B (R=Cl) | -7.40 | -1.05 | 6.35 | 2.9 |
Note: Data are hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and interactions with its environment, such as solvent molecules. frontiersin.org
Detailed Research Findings: An MD simulation of this compound would reveal its conformational landscape. The pyrrolidine (B122466) ring is not planar and can adopt various "puckered" conformations. MD simulations can track the transitions between these conformations and determine their relative stabilities. researchgate.net Similarly, the orientation of the ethyl carboxylate and cyano groups relative to the ring can be explored. This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.
Furthermore, MD simulations are invaluable for studying solvent interactions. By simulating the compound in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other noncovalent interactions. Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Studies on similar heterocyclic compounds have used MD to confirm the stability of ligand-protein complexes and understand how solvent molecules mediate these interactions. researchgate.net
Table 7.2: Illustrative MD Simulation Output for Conformational Analysis
| Dihedral Angle | Average Value (degrees) | Fluctuation (± degrees) | Dominant Conformer |
| C1-N-C2-C3 (Ring) | 35.2 | 5.1 | Twist |
| N-C2-C(O)-O (Ester) | -175.8 | 10.2 | Anti-periplanar |
| N-C(N)-C-C (Cyano) | 60.5 | 8.5 | Gauche |
Note: Data are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (non-clinical)
QSAR and pharmacophore modeling are computational strategies used in drug discovery to correlate a molecule's structural features with its biological activity.
Detailed Research Findings: A QSAR study for a series of this compound analogues would involve creating a mathematical model that relates physicochemical or structural descriptors to a measured biological activity (e.g., enzyme inhibition). nih.gov Descriptors can include electronic properties (from DFT), steric parameters (e.g., molecular volume), and topological indices. A successful QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. For example, a QSAR study on inhibitors of AP-1 and NF-kappa B mediated gene expression used quantum chemical parameters like partial charges on nitrogen atoms and topological indices to build a predictive model. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.gov For this compound, key features might include a hydrogen bond acceptor (the carbonyl oxygen and cyano nitrogen), and hydrophobic regions (the ethyl group and parts of the pyrrolidine ring). nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. researchgate.net This model then serves as a 3D query to screen large compound databases for new molecules with different chemical scaffolds but the same essential features for biological activity. nih.gov
Table 7.3: Example Pharmacophore Features for this compound
| Feature Type | Location | Vector/Radius (Å) |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Vector pointing outwards |
| Hydrogen Bond Acceptor (HBA) | Cyano Nitrogen | Vector pointing outwards |
| Hydrophobic (HY) | Ethyl Group | Radius of 1.5 |
| Hydrophobic (HY) | Pyrrolidine Ring (C3, C4) | Radius of 1.8 |
Note: Features are hypothetical and for illustrative purposes only.
Molecular Docking and Binding Energy Calculations for Ligand-Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). espublisher.com The primary goal is to predict the binding mode and affinity of the ligand.
Detailed Research Findings: The docking process involves placing the ligand in the active site of a target protein and sampling numerous possible conformations and orientations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, often reported in kcal/mol, with more negative values indicating stronger binding. chemrxiv.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. nih.gov These calculations, often performed on snapshots from an MD simulation of the complex, provide a more accurate estimation of binding affinity by considering solvent effects and entropic contributions. Alchemical free energy calculations represent an even more accurate, though computationally expensive, method for determining the relative binding energy of two ligands. nih.gov While no specific docking studies for this compound have been reported, research on similar heterocyclic molecules has successfully used these techniques to predict binding to enzymes like acetylcholinesterase and various viral proteases. researchgate.netnih.gov
Table 7.4: Illustrative Molecular Docking Results Against Hypothetical Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Kinase A | -7.8 | LYS-72, ASP-184 | H-bond with carbonyl O |
| Protease B | -6.5 | TRP-215, PHE-112 | Hydrophobic interaction with pyrrolidine |
| Receptor C | -8.2 | ARG-120, GLN-88 | H-bond with cyano N, salt bridge |
Note: Data are hypothetical and for illustrative purposes only.
Thermodynamic and Kinetic Modeling of Reaction Pathways
Computational modeling can be used to investigate the thermodynamics (energetics) and kinetics (rates) of chemical reactions involving this compound. This is particularly useful for understanding its synthesis, degradation, or metabolic pathways.
The energy difference between a transition state and the reactants defines the activation energy barrier (E_a). researchgate.net This barrier is the primary determinant of the reaction rate, according to transition state theory. By calculating the activation energies for all steps in a proposed mechanism, the rate-limiting step can be identified. This information can be used to build microkinetic models, which consist of a set of differential equations that describe the concentrations of all species over time, providing a comprehensive understanding of the reaction dynamics. researchgate.net Such models are crucial for optimizing reaction conditions in chemical synthesis or predicting the metabolic fate of a compound.
Table 7.5: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction Step Reaction: this compound + H₂O → Intermediate
| Parameter | Calculated Value | Unit |
| Energy of Reactants (E_reactants) | -650.12 | Hartrees |
| Energy of Transition State (E_TS) | -650.08 | Hartrees |
| Energy of Products (E_products) | -650.18 | Hartrees |
| Activation Energy (E_a) | 25.1 | kcal/mol |
| Reaction Energy (ΔE_rxn) | -37.6 | kcal/mol |
Note: Data are hypothetical and for illustrative purposes only.
Emerging Research Avenues and Future Prospects for Ethyl 1 Cyanopyrrolidine 2 Carboxylate Chemistry
Development of Novel Synthetic Routes and Methodologies
Currently, established and optimized synthetic routes specifically for Ethyl 1-cyanopyrrolidine-2-carboxylate are not widely documented in publicly available research. However, the synthesis of analogous pyrrolidine (B122466) structures provides a foundation for potential methodologies. For instance, the synthesis of other pyrrolidine derivatives often involves multi-step processes starting from readily available precursors like L-proline. These syntheses can include N-acylation followed by the conversion of a carboxylic acid moiety into a carbonitrile. Future research could focus on adapting and optimizing such existing methods for the efficient and stereoselective synthesis of this compound. The development of novel catalytic systems or one-pot reaction sequences could significantly enhance the accessibility of this compound for further study.
Exploration of New Chemical Reactivity Profiles
The reactivity of this compound is largely uncharted territory. The presence of both a cyano group and an ethyl ester on the pyrrolidine ring suggests a rich and diverse chemical reactivity waiting to be explored. The cyano group can potentially undergo a variety of transformations, including hydrolysis, reduction to an amine, or participation in cycloaddition reactions. Similarly, the ester functionality can be hydrolyzed, transesterified, or used in Claisen condensations. The interplay between these two functional groups, and the influence of the pyrrolidine ring's stereochemistry, could lead to novel and unexpected chemical transformations. A systematic investigation into its reactivity with various electrophiles, nucleophiles, and catalysts would be a crucial step in unlocking its synthetic utility.
Expansion of Applications in Chemical Biology and Material Science
While direct applications of this compound in chemical biology and material science have not yet been reported, the pyrrolidine scaffold is a common motif in biologically active molecules and functional materials. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The unique combination of functional groups in this compound could make it a valuable building block for the synthesis of novel therapeutic agents. In material science, the incorporation of this rigid, functionalized heterocyclic unit into polymers or metal-organic frameworks could lead to materials with interesting optical, electronic, or catalytic properties.
Design of Advanced Molecular Probes for Chemical Research
The development of molecular probes is essential for understanding complex biological processes. Although not yet utilized for this purpose, the structure of this compound offers potential for its development into a molecular probe. The cyano group, for instance, could be utilized as a handle for the attachment of fluorophores or other reporter groups. The pyrrolidine scaffold could be designed to selectively interact with specific biomolecules. Future research could explore the modification of this compound to create probes for imaging, sensing, or labeling applications in chemical biology.
Contributions to Sustainable Chemistry Practices
The principles of green and sustainable chemistry are increasingly important in modern chemical research. The development of sustainable synthetic routes to this compound would be a significant contribution in this area. This could involve the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste generation. Furthermore, exploring the use of this compound as a catalyst or in the development of recyclable materials would align with the goals of sustainable chemistry.
Interdisciplinary Research Collaborations and Translational Potential (academic focus)
The exploration of this compound's full potential will necessitate a collaborative, interdisciplinary approach. Synthetic chemists will be needed to develop efficient synthetic routes, while computational chemists can model its reactivity and potential interactions with biological targets. Chemical biologists and medicinal chemists can investigate its biological activity, and material scientists can explore its applications in new materials. Such collaborations between academic research groups will be crucial for translating fundamental discoveries into practical applications in medicine, diagnostics, and materials science. The journey from a sparsely studied molecule to a valuable chemical tool is a testament to the power of interdisciplinary scientific exploration.
Comprehensive Literature Review and Bibliometric Analysis
Historical Evolution of Key Research Areas
The scientific journey towards understanding compounds like Ethyl 1-cyanopyrrolidine-2-carboxylate is rooted in several key historical developments in organic chemistry. The foundational research on the pyrrolidine (B122466) ring, a core component of the amino acid proline, set the stage for its exploration in various chemical contexts.
A pivotal moment in pyrrolidine chemistry was the discovery of proline-catalyzed asymmetric reactions in the 1970s by Eder et al. and Hajos et al. tcichemicals.comrsc.org This pioneering work demonstrated the ability of a simple, chiral organic molecule to induce stereoselectivity in chemical transformations, laying the groundwork for the field of organocatalysis. researchgate.netacs.org The subsequent explosion of research in this area, particularly since the year 2000 with the work of researchers like Benjamin List and David MacMillan, has solidified the importance of proline and its derivatives as versatile catalysts. mpg.delongdom.org
The introduction of the cyano group to the pyrrolidine scaffold, specifically at the nitrogen atom, represents another significant research trajectory. Cyanopyrrolidines, also referred to as pyrrolidine-2-nitriles, gained substantial attention with their identification as potent inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV) in 1995. nih.govresearchgate.net The discovery that DPP-IV is a valid target for the management of type 2 diabetes led to a surge in research and patent applications for cyanopyrrolidine-based compounds. nih.gov This culminated in the development of successful drugs like vildagliptin (B1682220) and saxagliptin (B632). nih.gov
The ester functional group, in this case, an ethyl carboxylate, at the 2-position of the pyrrolidine ring is a common feature in many synthetic and medicinal chemistry programs. Ethyl pyrrolidine-2-carboxylate and its derivatives are frequently used as starting materials or key intermediates in the synthesis of more complex molecules due to the ester's reactivity and potential for modification.
While the direct history of this compound is unwritten in the current body of scientific literature, its conceptual origins can be traced to the confluence of these major research streams: the rise of proline organocatalysis, the therapeutic targeting of cyanopyrrolidines, and the synthetic utility of pyrrolidine-2-carboxylates.
Identification of Prominent Research Groups and Institutions
Given the absence of direct research on this compound, identifying prominent research groups and institutions requires an examination of the broader fields of pyrrolidine chemistry, organocatalysis, and medicinal chemistry focused on related structures.
In the realm of asymmetric organocatalysis , the research groups of Benjamin List at the Max-Planck-Institut für Kohlenforschung and David W.C. MacMillan at Princeton University are preeminent. Their foundational work in the early 2000s revitalized the field of proline catalysis and continues to shape its direction. mpg.delongdom.org Other key contributors to proline-based organocatalysis include Karl Anker Jørgensen at Aarhus University and Yujiro Hayashi at Tohoku University, who have developed highly effective diarylprolinol silyl (B83357) ether catalysts. tcichemicals.com
In the area of medicinal chemistry , particularly concerning cyanopyrrolidine-based DPP-IV inhibitors, the research and development departments of major pharmaceutical companies have been at the forefront. Novartis (with the development of vildagliptin) and Bristol-Myers Squibb (with saxagliptin) have historically been major players, as evidenced by their extensive patent filings and publications in this area. nih.gov
Academic institutions with strong programs in organic and medicinal chemistry also contribute significantly to the broader understanding of heterocyclic compounds. A general bibliometric analysis of pyrimidine (B1678525) compounds, another class of nitrogen-containing heterocycles, with anti-cancer activity showed high research productivity from institutions in Egypt, India, and China, with Cairo University being a notable contributor. kujnsr.com While this is a different heterocyclic system, it points to the global nature of research in this area.
The following table provides a representative, though not exhaustive, list of prominent researchers and institutions in fields relevant to the chemistry of this compound.
| Research Area | Prominent Researchers/Institutions | Key Contributions |
|---|---|---|
| Asymmetric Organocatalysis (Proline-based) | Benjamin List (Max-Planck-Institut), David W.C. MacMillan (Princeton University) | Pioneering work in proline catalysis, development of new organocatalytic methods. mpg.delongdom.org |
| Karl Anker Jørgensen (Aarhus University), Yujiro Hayashi (Tohoku University) | Development of highly efficient diarylprolinol silyl ether catalysts. tcichemicals.com | |
| Medicinal Chemistry (Cyanopyrrolidines) | Novartis, Bristol-Myers Squibb | Development and patenting of cyanopyrrolidine-based DPP-IV inhibitors (e.g., vildagliptin, saxagliptin). nih.gov |
| Heterocyclic Chemistry | Global research institutions with strong organic and medicinal chemistry programs. | Broad contributions to the synthesis, functionalization, and biological evaluation of heterocyclic compounds. |
Analysis of Publication Trends and Citation Impact
A direct bibliometric analysis of "this compound" is not feasible due to the lack of publications. However, an analysis of the broader fields of pyrrolidine chemistry, organocatalysis, and medicinal chemistry reveals significant trends and high citation impact, indicating the perceived importance of these areas.
Publication Trends:
The number of publications related to "pyrrolidine" has shown a steady increase over the past few decades, reflecting its sustained importance in organic and medicinal chemistry. A more focused search on terms like "organocatalysis" and "proline catalysis" reveals a dramatic surge in publications since the early 2000s, a trend directly attributable to the groundbreaking work in this area. acs.orgnih.gov Similarly, publications on "DPP-IV inhibitors" saw a significant spike following the validation of this target for type 2 diabetes. tandfonline.com
Journals that frequently publish research in these areas include high-impact publications from the American Chemical Society (e.g., Journal of the American Chemical Society, Organic Letters, The Journal of Organic Chemistry) and the Royal Society of Chemistry (e.g., Chemical Science, Organic & Biomolecular Chemistry), as well as leading medicinal chemistry journals like the Journal of Medicinal Chemistry and the European Journal of Medicinal Chemistry. rsc.orgacs.orggoogle.com
Citation Impact:
The citation impact of research in these related fields is substantial. The seminal papers on proline-catalyzed asymmetric reactions have garnered thousands of citations, highlighting their transformative effect on the field of organic synthesis. acs.org Research on DPP-IV inhibitors also demonstrates high citation rates, indicative of the intense interest from the pharmaceutical industry and academic researchers in developing new therapies for diabetes. tandfonline.com
The h5-index, which measures the impact of articles published in the last five complete years, for top medicinal chemistry journals is consistently high, reflecting the dynamism and importance of this research area. google.com
The table below summarizes the general publication and citation trends in fields relevant to the chemical space of this compound.
| Research Area | Publication Trend | Citation Impact | Key Journals |
|---|---|---|---|
| Pyrrolidine Chemistry | Steady increase over several decades. | Consistently high, with foundational papers having thousands of citations. | The Journal of Organic Chemistry, Organic Letters. acs.org |
| Proline Organocatalysis | Explosive growth since the early 2000s. acs.orgnih.gov | Very high, with seminal papers being highly cited. | Journal of the American Chemical Society, Angewandte Chemie. |
| DPP-IV Inhibitors | Significant increase following target validation. tandfonline.com | High, driven by pharmaceutical and medicinal chemistry interest. | Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters. google.com |
Patent Landscape Analysis from an Academic Perspective
While no patents specifically claim this compound, a patent landscape analysis of related structures, particularly cyanopyrrolidines, provides valuable insights into the commercial and therapeutic interests in this chemical space. The majority of patents in this area are focused on the development of DPP-IV inhibitors for the treatment of type 2 diabetes. tandfonline.comnih.gov
Key Players and Patenting Trends:
The patent landscape for cyanopyrrolidine-based DPP-IV inhibitors is dominated by pharmaceutical companies. A review of patents from 2006 onwards shows a significant number of applications from major players in the pharmaceutical industry. nih.gov This intense patenting activity reflects the commercial success of drugs like vildagliptin and saxagliptin and the ongoing search for new and improved inhibitors with better efficacy, selectivity, and pharmacokinetic profiles. nih.gov
Markush Structures:
Many of these patents utilize broad Markush structures in their claims. A Markush structure is a way of representing a group of related chemical compounds in a single formula, which allows companies to claim a wide range of structurally similar molecules in a single patent. It is highly probable that this compound would be encompassed within the scope of some of these broad Markush claims, even though it is not explicitly synthesized or exemplified. These patents generally focus on variations of the acyl group on the pyrrolidine nitrogen and substituents on the pyrrolidine ring, while maintaining the core 2-cyanopyrrolidine moiety responsible for DPP-IV inhibition.
Academic Perspective:
From an academic perspective, this patent landscape highlights several key points:
Therapeutic Potential: The intense patenting activity underscores the recognized therapeutic potential of the cyanopyrrolidine scaffold.
Intellectual Property Space: The crowded patent landscape for DPP-IV inhibitors suggests that developing new, patentable inhibitors based on this scaffold would be challenging and would likely require significant structural novelty.
Opportunities for New Applications: While the focus has been on DPP-IV, the patented compounds and the synthetic methodologies developed to access them could be repurposed for other biological targets.
The following table provides a summary of the patent landscape for compounds related to this compound.
| Patent Focus Area | Key Assignees | Primary Therapeutic Application | Noteworthy Trends |
|---|---|---|---|
| Cyanopyrrolidine-based DPP-IV Inhibitors | Novartis, Bristol-Myers Squibb, and other major pharmaceutical companies. nih.govnih.gov | Type 2 Diabetes Mellitus. tandfonline.com | Intense patenting activity with broad Markush claims. nih.gov |
| Pyrrolidine Derivatives (General) | Various pharmaceutical and chemical companies. | Diverse, including CNS disorders, infectious diseases, and cancer. | Focus on stereoselective synthesis and novel substitution patterns. |
Future Directions in Academic Publishing and Open Science for Pyrrolidine Chemistry
The future of research and publishing in pyrrolidine chemistry, as with other areas of science, is being shaped by the principles of open science and technological advancements. These trends will likely influence how compounds like this compound are synthesized, studied, and how the resulting data is disseminated.
Open Access and Data Sharing:
There is a growing movement in chemistry towards open access publishing, with many journals offering open access options and some transitioning entirely to this model. open-access.network This trend promotes wider dissemination of research findings, allowing for greater collaboration and faster scientific progress. For a field as foundational as heterocyclic chemistry, open access can accelerate the discovery of new synthetic methods and biological applications for pyrrolidine derivatives. sciencepublishinggroup.com
Furthermore, the concept of open data, where the raw experimental data underlying a publication is made publicly available, is gaining traction. This would allow for greater transparency and reproducibility of synthetic procedures and biological assays.
Automation and Artificial Intelligence:
The field of chemical synthesis is on the cusp of a revolution driven by automation and artificial intelligence (AI). chemh.comadvancedsciencenews.com Automated synthesis platforms can perform reactions, purify products, and analyze results with minimal human intervention, significantly accelerating the pace of research. chemh.comreddit.com AI and machine learning algorithms are being developed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.gov These technologies could be employed to explore the synthesis and properties of understudied compounds like this compound in a high-throughput manner.
Green and Sustainable Chemistry:
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. numberanalytics.comrasayanjournal.co.infrontiersin.orgnih.gov This includes the use of more environmentally benign solvents, the development of catalytic methods to reduce waste, and the use of renewable starting materials. Future research in pyrrolidine chemistry will likely focus on developing greener synthetic routes to these important molecules.
The confluence of these trends suggests a future where the synthesis and study of pyrrolidine derivatives will be more efficient, collaborative, and sustainable. The application of automated synthesis and AI could rapidly fill the knowledge gaps for compounds like this compound, while open science practices would ensure that this new knowledge is accessible to the entire scientific community.
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-cyanopyrrolidine-2-carboxylate, and how can reaction yields be improved?
this compound is typically synthesized via multi-step protocols involving nucleophilic substitution or cyclization reactions. For example, a common approach involves the reaction of pyrrolidine precursors with cyanating agents (e.g., trimethylsilyl cyanide) under acidic or basic conditions. Yield optimization can be achieved by:
- Catalyst screening : Testing Lewis acids like ZnCl₂ or BF₃·Et₂O to enhance reaction efficiency.
- Reaction time/temperature : Fine-tuning conditions to minimize side products (e.g., over-cyanation).
- Purification methods : Using column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm the pyrrolidine ring structure and substituent positions. For example, the cyanide group (-CN) induces distinct deshielding in adjacent protons (δ ~3.5–4.5 ppm) .
- LCMS/HRMS : To verify molecular weight (e.g., ESIMS m/z 209.21 for [M+H]⁺) and assess purity (>95% by HPLC) .
- IR Spectroscopy : Detection of C≡N stretching (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) bands .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence the biological activity of this compound derivatives?
The (R)- or (S)-configuration at the pyrrolidine ring significantly impacts interactions with biological targets. For instance:
- (R)-configured analogs exhibit higher binding affinity to enzymes like prolyl oligopeptidase due to optimal spatial alignment of the cyano and ester groups.
- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can achieve >90% enantiomeric excess, enabling structure-activity relationship (SAR) studies .
Q. What computational strategies are recommended to predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate transition-state energies for cyanation or ester hydrolysis pathways.
- Molecular docking : Simulate interactions with biological targets (e.g., proteases) to guide derivatization for enhanced potency .
Q. How should researchers address contradictions in reported synthetic yields or biological data for this compound?
- Methodological audit : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, yields may vary from 21% to 65% depending on the cyanating agent .
- Data normalization : Account for differences in assay protocols (e.g., cell lines, incubation times) in biological studies.
Q. What are the emerging applications of this compound in material science?
- Coordination polymers : The cyano group can act as a ligand for metal ions (e.g., Cu²⁺), enabling the design of porous materials for gas storage.
- Optoelectronic materials : Derivatives with extended π-conjugation show potential in organic light-emitting diodes (OLEDs) .
Methodological Considerations
Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing racemization risks during esterification or cyanation.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
